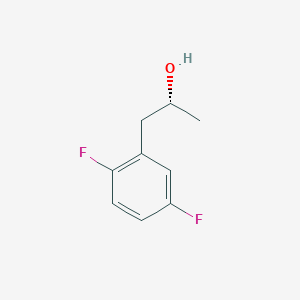

(R)-1-(2,5-difluorophenyl)propan-2-ol

Description

Significance of Chiral Secondary Alcohols in Contemporary Organic Synthesis

Chiral secondary alcohols are a cornerstone of modern organic synthesis, prized for their versatility as intermediates and their prevalence in biologically active molecules. The hydroxyl group provides a reactive handle for a wide array of chemical transformations, while the adjacent stereocenter is crucial for defining the three-dimensional architecture of a target molecule. This stereochemistry profoundly influences biological activity, as molecular recognition processes in nature, such as enzyme-substrate binding, are highly specific. nih.gov

The importance of these alcohols is evident in their application as precursors for numerous pharmaceutical agents. For instance, optically pure secondary alcohols are foundational in the synthesis of drugs like the antidepressant Prozac and the bronchodilator isoproterenol. researchgate.net The presence of the alcohol functional group can enhance a drug's solubility and provide a key point for hydrogen bonding with biological targets, thereby influencing its binding affinity and pharmacokinetic profile.

Given their importance, a variety of methods have been developed for their enantioselective synthesis. Biocatalytic reduction of prochiral ketones using enzymes such as carbonyl reductases (CREDs) or whole-cell systems like Lactobacillus kefiri has emerged as a green and efficient method for producing these alcohols with high enantiomeric excess. researchgate.netalmacgroup.com Additionally, chemical methods, including kinetic resolution using chiral Brønsted acids, provide powerful routes to access enantioenriched secondary alcohols. acs.org

Table 1: Key Attributes of Chiral Secondary Alcohols

| Feature | Significance in Organic Synthesis |

|---|---|

| Stereocenter | Defines the molecule's 3D structure, crucial for specific biological interactions. nih.gov |

| Hydroxyl Group | Acts as a versatile functional handle for subsequent chemical modifications. |

| Hydrogen Bonding | Can improve solubility and binding affinity of pharmaceutical compounds. |

| Prevalence | Foundational structural motif in a wide range of natural products and synthetic drugs. researchgate.net |

Importance of Fluorinated Chiral Building Blocks in Advanced Chemical Research

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the properties of drug candidates. fluorochem.co.uk Fluorine's unique characteristics—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can dramatically alter a molecule's physical, chemical, and biological profile. ossila.com When integrated into a chiral building block, these effects are combined with stereochemical precision, offering a powerful tool for drug design. nih.gov

Fluorination can lead to several beneficial modifications, as summarized in the table below.

Table 2: Effects of Fluorination in Medicinal Chemistry

| Property Modified | Impact on Drug Candidates |

|---|---|

| Metabolic Stability | The strength of the C-F bond can block sites of metabolism, increasing the drug's half-life. fluorochem.co.uk |

| Binding Affinity | Fluorine's electronegativity can alter electronic interactions and lead to more potent binding with target proteins. fluorochem.co.uk |

| Lipophilicity | Strategic fluorination can modulate a molecule's lipophilicity, affecting its absorption, distribution, and excretion. |

| Bioavailability | Improved metabolic stability and membrane permeability can lead to enhanced bioavailability. |

| Conformation | Fluorine substitution can induce specific molecular conformations favorable for biological activity. |

The use of fluorinated building blocks, rather than late-stage fluorination, remains a dominant strategy in drug discovery. nih.gov These synthons provide reliable and versatile platforms for constructing complex fluorinated molecules, finding application in pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

Overview of Research Directions Pertaining to (R)-1-(2,5-Difluorophenyl)propan-2-ol

Direct research specifically detailing the synthesis and application of this compound is not extensively documented in publicly available literature. However, based on its structure, logical research directions can be inferred. The primary areas of investigation would likely involve its asymmetric synthesis and its potential application as a chiral intermediate.

Asymmetric Synthesis: The most probable route to synthesize this compound is through the asymmetric reduction of its corresponding prochiral ketone, 1-(2,5-difluorophenyl)propan-2-one. This transformation could be achieved using established methodologies:

Biocatalytic Reduction: Employing ketoreductase enzymes that have been screened for activity and stereoselectivity on aryl-alkyl ketones. This approach offers high enantiomeric purity under mild, environmentally friendly conditions.

Catalytic Asymmetric Hydrogenation: Using chiral metal catalysts (e.g., based on ruthenium or rhodium) with chiral ligands to facilitate the enantioselective addition of hydrogen across the carbonyl group. nih.gov

Chiral Transfer Hydrogenation: Utilizing a hydrogen donor in combination with a chiral catalyst to achieve the desired stereoselective reduction.

Potential Applications: As a fluorinated chiral building block, this compound holds potential as an intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical industry. The 2,5-difluorophenyl moiety is a feature found in various biologically active compounds. The chiral secondary alcohol can be converted into other functional groups such as amines, esters, or ethers, making it a versatile synthon for creating libraries of new chemical entities for drug discovery programs. For example, chiral 1,2-amino alcohols are privileged structures in medicinal chemistry and serve as important ligands in asymmetric synthesis. researchgate.net The unique substitution pattern of the aromatic ring combined with the stereocenter could be explored to develop novel therapeutic agents with tailored pharmacokinetic properties.

Structure

3D Structure

Properties

Molecular Formula |

C9H10F2O |

|---|---|

Molecular Weight |

172.17 g/mol |

IUPAC Name |

(2R)-1-(2,5-difluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H10F2O/c1-6(12)4-7-5-8(10)2-3-9(7)11/h2-3,5-6,12H,4H2,1H3/t6-/m1/s1 |

InChI Key |

ASXTZRAHXMCZTN-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@H](CC1=C(C=CC(=C1)F)F)O |

Canonical SMILES |

CC(CC1=C(C=CC(=C1)F)F)O |

Origin of Product |

United States |

Enantioselective Synthetic Methodologies for R 1 2,5 Difluorophenyl Propan 2 Ol

Asymmetric Reduction of Prochiral Ketone Precursors

The asymmetric reduction of 1-(2,5-difluorophenyl)propan-1-one is the cornerstone for producing enantiomerically pure (R)-1-(2,5-difluorophenyl)propan-2-ol. This transformation requires the use of chiral catalysts that can effectively differentiate between the two enantiotopic faces of the ketone's carbonyl group.

Catalytic Asymmetric Hydrogenation Strategies

Catalytic asymmetric hydrogenation involves the use of molecular hydrogen as the reductant in the presence of a chiral catalyst. This method is highly atom-economical and is a preferred industrial process for the synthesis of chiral alcohols.

Transition metal complexes, particularly those based on ruthenium and iridium, are paramount in the field of asymmetric hydrogenation. These metals, when coordinated with chiral ligands, form highly effective catalysts capable of promoting the enantioselective addition of hydrogen to the carbonyl group of 2,5-difluoroacetophenone. Ruthenium complexes, such as those of the type [RuCl2(diphosphine)(diamine)], have been extensively studied for the asymmetric hydrogenation of a variety of prochiral ketones. Similarly, iridium complexes, often featuring P,N-type ligands, have demonstrated exceptional activity and enantioselectivity in these reductions. The choice of metal can significantly influence the catalyst's reactivity and selectivity profile.

The key to high enantioselectivity in transition metal-catalyzed hydrogenation lies in the design of the chiral ligand. These ligands create a chiral environment around the metal center, which dictates the stereochemical pathway of the reduction. A variety of chiral ligands have been developed and successfully applied, including those with C2-symmetry, P,N-ligands, and N,N'-diamine ligands. For the reduction of acetophenone (B1666503) derivatives, ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its analogues, as well as chiral diamines like DPEN (1,2-diphenylethylenediamine), have proven to be highly effective. The steric and electronic properties of the ligand are meticulously tuned to maximize the enantiomeric excess (e.e.) of the desired (R)-alcohol product.

While extensive research has been conducted on the asymmetric hydrogenation of acetophenone and its derivatives, specific data on the reduction of 2,5-difluoroacetophenone remains limited in publicly available literature. However, based on studies of structurally similar fluorinated acetophenones, it is anticipated that high conversions and enantioselectivities can be achieved. The electronic effects of the fluorine substituents on the aromatic ring can influence the reactivity of the ketone and the efficiency of the catalyst. The table below illustrates typical results for the asymmetric hydrogenation of substituted acetophenones, providing a predictive framework for the reduction of 2,5-difluoroacetophenone.

Table 1: Representative Catalytic Asymmetric Hydrogenation of Substituted Acetophenones

| Catalyst System | Substrate | Conversion (%) | e.e. (%) |

|---|---|---|---|

| Ru-BINAP/Diamine | 4-Fluoroacetophenone | >99 | 98 (R) |

| Ir-P,N Ligand | 3,5-Difluoroacetophenone | 99 | 97 (R) |

Note: This table is illustrative and based on data for similar substrates due to the lack of specific data for 2,5-difluoroacetophenone.

Catalytic Asymmetric Transfer Hydrogenation Approaches

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to asymmetric hydrogenation, utilizing a hydrogen donor molecule instead of gaseous hydrogen. This method often employs milder reaction conditions and does not require high-pressure equipment.

A crucial aspect of ATH is the choice of the hydrogen donor and the reaction medium. 2-Propanol is a widely used and effective hydrogen donor, as the co-product, acetone, can be easily removed. Formic acid/triethylamine azeotrope is another common hydrogen source. The reaction medium can range from organic solvents to aqueous systems. Conducting the reaction in water is an environmentally benign approach and can sometimes lead to enhanced reactivity and selectivity due to hydrophobic effects. The selection of the appropriate hydrogen donor and solvent system is critical for optimizing the catalytic efficiency and enantioselectivity of the reduction of 2,5-difluoroacetophenone.

Table 2: Influence of Hydrogen Donor and Medium in Asymmetric Transfer Hydrogenation

| Catalyst System | Substrate | Hydrogen Donor | Medium | Conversion (%) | e.e. (%) |

|---|---|---|---|---|---|

| Ru-TsDPEN | Acetophenone | 2-Propanol | 2-Propanol | >99 | 98 (R) |

| Ir-Cp*/Diamine | Acetophenone | HCOOH/NEt3 | CH2Cl2 | 98 | 97 (R) |

Note: This table presents general examples for acetophenone and related substrates to indicate the expected performance for 2,5-difluoroacetophenone.

Optimization of Catalytic Systems for Enantioselectivity

There is no specific information available in the reviewed literature regarding the optimization of catalytic systems for the enantioselective synthesis of this compound. General principles of asymmetric catalysis suggest that such an optimization would involve screening various chiral ligands, metal catalysts, solvents, and reaction conditions to achieve high enantiomeric excess (e.e.) and yield, but no published studies have applied this to the target molecule.

Chiral Resolution Techniques for 1 2,5 Difluorophenyl Propan 2 Ol

Diastereomeric Crystallization Methods

Diastereomeric crystallization is a classical and widely utilized method for resolving racemic mixtures. This technique involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physicochemical properties, these diastereomers can be separated by fractional crystallization.

While specific resolving agents for 1-(2,5-difluorophenyl)propan-2-ol are not extensively documented in publicly available literature, common chiral acids are frequently employed for the resolution of racemic secondary alcohols. These include tartaric acid derivatives, mandelic acid, and camphor-10-sulfonic acid. The process typically involves dissolving the racemic alcohol and the chiral resolving agent in a suitable solvent, followed by controlled cooling to induce the crystallization of the less soluble diastereomeric salt. The choice of solvent is critical and is often determined empirically to maximize the difference in solubility between the two diastereomers. After separation by filtration, the desired enantiomer is recovered by treating the diastereomeric salt with a base to neutralize the resolving agent.

Kinetic Resolution Approaches

Kinetic resolution is a powerful method that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. This difference in reactivity allows for the separation of the enantiomers.

Enzymatic Kinetic Resolution Utilizing Lipases

Enzymatic kinetic resolution is a highly efficient and environmentally benign method for resolving chiral alcohols. Lipases are the most commonly used enzymes for this purpose due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. Lipases catalyze the enantioselective acylation of the alcohol, where one enantiomer reacts significantly faster than the other.

For the resolution of secondary alcohols similar to 1-(2,5-difluorophenyl)propan-2-ol, lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas species (e.g., Pseudomonas cepacia lipase) have demonstrated high efficacy. jocpr.com The reaction typically involves the racemic alcohol, the lipase, and an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate, in an organic solvent like hexane (B92381) or toluene.

The general reaction scheme is as follows: (R,S)-1-(2,5-difluorophenyl)propan-2-ol + Acyl Donor --(Lipase)--> (R)-1-(2,5-difluorophenyl)propan-2-yl acetate + (S)-1-(2,5-difluorophenyl)propan-2-ol

By carefully controlling the reaction time, a high enantiomeric excess of the unreacted (S)-alcohol and the acetylated (R)-alcohol can be achieved. The products can then be separated by standard chromatographic techniques. The acetylated enantiomer can subsequently be hydrolyzed to yield the pure (R)-alcohol. The presence of fluorine atoms in the aromatic ring can influence the enzyme's selectivity and reaction rate. mdpi.comresearchgate.net

Chromatographic Enantioseparation (e.g., Preparative Chiral HPLC)

Preparative chiral High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the direct separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation.

For the enantioseparation of fluorinated aromatic compounds, polysaccharide-based CSPs are particularly effective. nih.govwindows.net These are typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. Columns such as Chiralcel® and Chiralpak® series are widely used.

The mobile phase composition, which usually consists of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695), is a critical parameter that needs to be optimized to achieve baseline separation. The selection of the specific CSP and mobile phase is often determined through a screening process to find the optimal conditions for resolution, flow rate, and sample loading for preparative scale separations. chromatographytoday.comnih.gov This technique offers the advantage of direct separation without the need for derivatization and can yield enantiomers with very high purity.

Recycling of Undesired Enantiomers via Racemization Processes

Several methods are available for the racemization of chiral secondary alcohols. rhhz.netdiva-portal.org These can be broadly categorized as:

Acid- or Base-Catalyzed Racemization: This can be achieved by heating the undesired enantiomer in the presence of an acid or a base. For compounds similar to 1-(2,5-difluorophenyl)propan-2-ol, acid-catalyzed racemization in a suitable solvent is a potential method. google.com

Redox-Neutral Racemization: Transition metal complexes, particularly those based on ruthenium, can effectively catalyze the racemization of secondary alcohols. thieme-connect.com These catalysts operate via a dehydrogenation-hydrogenation mechanism, proceeding through a ketone intermediate.

The choice of racemization method depends on the stability of the molecule under the reaction conditions. An ideal racemization process should be high-yielding, avoid side reactions, and be operationally simple to integrate into a recycling loop with the primary resolution step.

Stereochemical Analysis and Absolute Configuration Determination of R 1 2,5 Difluorophenyl Propan 2 Ol

Analytical Techniques for Enantiomeric Purity Assessment

The accurate determination of enantiomeric purity is critical for ensuring the desired therapeutic effect and safety of a chiral drug substance. Various analytical techniques are employed for this purpose, each with its own set of principles and applications.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. For a compound like 1-(2,5-difluorophenyl)propan-2-ol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. These are frequently coated or immobilized on a silica (B1680970) support.

The choice of mobile phase is crucial for achieving optimal separation. In normal-phase chromatography, a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is typically used. In reversed-phase mode, mixtures of water and acetonitrile (B52724) or methanol (B129727) are common. The selection between these modes depends on the solubility of the analyte and the specific CSP being used. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. Detection is commonly performed using a UV detector.

Table 1: General Chiral HPLC Parameters for Secondary Aryl Alcohols

| Parameter | Description |

|---|---|

| Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives on silica gel) |

| Mobile Phase | Normal-Phase: Hexane/Isopropanol; Reversed-Phase: Acetonitrile/Water |

| Detection | UV Spectroscopy |

| Principle | Formation of transient diastereomeric complexes with the chiral stationary phase |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for the enantiomeric separation of volatile compounds like secondary alcohols. The separation is performed on a capillary column coated with a chiral stationary phase, often a derivative of cyclodextrin. For alcohols, derivatization may be necessary to increase volatility and improve the separation. This typically involves converting the hydroxyl group into an ester, such as an acetate (B1210297) or trifluoroacetate.

The derivatized enantiomers are then introduced into the GC system, where they interact differently with the chiral stationary phase as they are carried through the column by an inert gas (e.g., helium or hydrogen). This differential interaction results in different elution times, allowing for their separation and quantification by a detector, commonly a flame ionization detector (FID).

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents or Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity through the use of chiral auxiliaries. One common approach involves reacting the chiral alcohol with a chiral derivatizing agent (CDA) to form a pair of diastereomers. A widely used CDA for alcohols is α-methoxy-α-trifluoromethylphenylacetic acid, also known as Mosher's acid. The resulting diastereomeric esters will have distinct NMR spectra, with specific protons exhibiting different chemical shifts. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio can be accurately determined.

Alternatively, chiral shift reagents, which are typically lanthanide complexes, can be used. These reagents form transient diastereomeric complexes with the enantiomers in solution, leading to a separation of signals in the NMR spectrum without the need for covalent modification of the analyte.

Circular Dichroism (CD) Spectroscopy for Chiroptical Analysis

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides information about the stereochemical structure of the molecule. An electronic circular dichroism (ECD) spectrum is unique for each enantiomer, showing positive or negative signals (Cotton effects) at specific wavelengths that are equal in magnitude but opposite in sign to its mirror image.

For a compound like (R)-1-(2,5-difluorophenyl)propan-2-ol, the ECD spectrum can serve as a fingerprint for its specific configuration. The intensity of the CD signal is proportional to the concentration and the enantiomeric excess of the sample. Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared light, can also be used and provides detailed structural information.

Development of High-Throughput Enantiomeric Excess Determination Assays

In the context of drug discovery and process development, there is a significant need for rapid and efficient methods to determine enantiomeric excess. High-throughput screening (HTS) assays have been developed to meet this demand. Many of these methods are based on optical techniques such as fluorescence or circular dichroism.

One common strategy involves the use of a chiral selector that, upon binding to the enantiomers of the analyte, produces a change in a measurable signal, such as fluorescence intensity. The differential interaction of the selector with each enantiomer leads to a signal that can be correlated with the enantiomeric composition of the sample. These assays are often performed in microplate formats, allowing for the rapid screening of a large number of samples. Additionally, ultrafast chromatographic techniques, using both HPLC and supercritical fluid chromatography (SFC), have been developed to achieve sub-minute separation times, significantly accelerating the analysis of enantiomeric purity.

Methods for Assigning Absolute Configuration of this compound

Determining the absolute configuration of a chiral molecule, i.e., the actual three-dimensional arrangement of its atoms, is a critical step in its characterization. Several powerful methods are available for this purpose.

One of the most widely used techniques for determining the absolute configuration of chiral alcohols is the Mosher's method, which utilizes NMR spectroscopy as described in section 4.1.3. By preparing both the (R)- and (S)-Mosher's esters of the alcohol and analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons in the alcohol moiety, the absolute configuration can be deduced. A consistent pattern of positive and negative Δδ values on either side of the stereocenter allows for the assignment of the (R) or (S) configuration.

Circular dichroism spectroscopy, as detailed in section 4.1.4, is another powerful non-empirical method for assigning absolute configuration. This is achieved by comparing the experimentally measured ECD or VCD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer). A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.

While not always feasible if the compound is not crystalline, X-ray crystallography of a single crystal of the enantiomerically pure compound or a suitable crystalline derivative provides the most definitive determination of absolute configuration. The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of the atomic positions in three-dimensional space.

Table 2: Key Methods for Absolute Configuration Determination

| Method | Principle | Application to this compound |

|---|---|---|

| Mosher's Method (NMR) | Analysis of chemical shift differences in diastereomeric esters. | Applicable by forming esters with (R)- and (S)-Mosher's acid and analyzing the ¹H NMR spectra. |

| Circular Dichroism (CD) | Comparison of experimental and computationally predicted spectra. | Applicable by measuring the ECD or VCD spectrum and comparing it to quantum chemical calculations for the (R)-configuration. |

| X-ray Crystallography | Analysis of X-ray diffraction from a single crystal. | Applicable if a suitable single crystal of the pure enantiomer or a derivative can be obtained. |

Mechanistic Investigations into the Synthesis and Reactions of R 1 2,5 Difluorophenyl Propan 2 Ol

Elucidation of Reaction Mechanisms in Asymmetric Transformations

The asymmetric reduction of the prochiral ketone, 1-(2,5-difluorophenyl)propan-1-one, is a primary route to (R)-1-(2,5-difluorophenyl)propan-2-ol. A prominent method for this transformation is the Noyori-type asymmetric transfer hydrogenation. This reaction typically employs a ruthenium catalyst bearing a chiral diamine ligand, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN).

The catalytic cycle is generally understood to proceed through the following key steps:

Catalyst Activation: The pre-catalyst, often a ruthenium(II) chloride complex, is activated in the presence of a base (e.g., potassium hydroxide (B78521) or sodium isopropoxide) and a hydrogen donor (e.g., isopropanol (B130326) or formic acid). This activation step generates a coordinatively unsaturated 16-electron ruthenium hydride species, which is the active catalyst.

Coordination of the Ketone: The ketone substrate, 1-(2,5-difluorophenyl)propan-1-one, coordinates to the ruthenium center.

Hydride Transfer: The crucial hydride transfer from the ruthenium center to the carbonyl carbon of the ketone occurs. Simultaneously, a proton is transferred from the amine ligand to the carbonyl oxygen, proceeding through a six-membered pericyclic transition state. This concerted step is stereodetermining.

Product Dissociation and Catalyst Regeneration: The resulting this compound dissociates from the ruthenium complex. The catalyst is then regenerated by reaction with the hydrogen donor, ready to start a new cycle.

Transition State Analysis in Stereoselective Catalysis

The enantioselectivity of the asymmetric transfer hydrogenation is determined by the relative energies of the two diastereomeric transition states leading to the (R) and (S) enantiomers. Computational studies on similar aromatic ketones provide insight into the geometry of these transition states.

For the formation of the (R)-alcohol, the transition state is stabilized by a favorable arrangement of the substituents on the ketone with respect to the chiral ligands on the ruthenium catalyst. The larger substituent (the 2,5-difluorophenyl group) and the smaller substituent (the ethyl group) of the ketone orient themselves to minimize steric hindrance with the phenyl groups of the TsDPEN ligand.

Table 1: Key Factors Influencing Transition State Stability

| Factor | Description |

| Steric Repulsion | The bulky 2,5-difluorophenyl group preferentially occupies a less sterically hindered quadrant in the transition state geometry. |

| CH/π Interactions | Attractive interactions between a C-H bond of the substrate and the π-system of the catalyst's aromatic rings can stabilize the favored transition state. |

| Hydrogen Bonding | The hydrogen bond between the N-H of the diamine ligand and the carbonyl oxygen of the ketone plays a crucial role in stabilizing the transition state and facilitating proton transfer. |

Roles of Catalyst-Substrate Interactions in Enantiocontrol

The high degree of enantiocontrol observed in the synthesis of this compound is a direct consequence of specific non-covalent interactions between the catalyst and the substrate in the transition state.

Steric Effects: The primary determinant of stereoselectivity is the steric interaction between the substituents of the ketone and the chiral ligands of the catalyst. The catalyst creates a chiral pocket that preferentially accommodates the substrate in one orientation.

Electronic Effects: The fluorine atoms on the phenyl ring of the substrate can influence the electronic properties of the carbonyl group, potentially affecting the strength of its interaction with the ruthenium center and the hydrogen bond with the diamine ligand.

CH/π Interactions: The interaction between the aromatic ring of the substrate and the phenyl groups of the TsDPEN ligand can contribute to the stability of the transition state leading to the (R)-product. These weak, yet significant, interactions help to lock the substrate into a specific conformation.

These interactions work in concert to create a significant energy difference between the diastereomeric transition states, resulting in the preferential formation of the (R)-enantiomer.

Mechanisms of Biocatalytic Reduction and Cofactor Dependence

An increasingly important alternative to chemocatalysis is the use of biocatalysts, specifically ketoreductases (KREDs), for the asymmetric reduction of ketones. These enzymes offer high enantioselectivity under mild reaction conditions.

The mechanism of KRED-catalyzed reduction of 1-(2,5-difluorophenyl)propan-1-one involves the following steps:

Substrate and Cofactor Binding: The ketone substrate and a nicotinamide (B372718) cofactor, typically NADPH (nicotinamide adenine (B156593) dinucleotide phosphate, reduced form), bind to the active site of the enzyme.

Hydride Transfer: The enzyme precisely orients the ketone and the NADPH cofactor, facilitating the stereospecific transfer of a hydride ion from the C4 position of the nicotinamide ring of NADPH to the re-face of the carbonyl carbon of the ketone.

Protonation: A proton is donated to the resulting alkoxide intermediate, usually from a nearby acidic amino acid residue in the active site (such as tyrosine or lysine), to yield the (R)-alcohol product.

Product and Oxidized Cofactor Release: The this compound product and the oxidized cofactor (NADP+) are released from the active site.

Cofactor Dependence and Regeneration:

The biocatalytic reduction is entirely dependent on the availability of the reduced cofactor, NADPH. As the reaction proceeds, NADPH is consumed and converted to NADP+. Due to the high cost of NADPH, its regeneration is crucial for the economic viability of the process.

Table 2: Common Cofactor Regeneration Systems

| Regeneration System | Description |

| Enzyme-coupled | A second enzyme, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), is used to reduce NADP+ back to NADPH. This is coupled with the oxidation of a co-substrate like glucose or formate. |

| Substrate-coupled | An excess of a sacrificial alcohol, such as isopropanol, is added to the reaction mixture. A second alcohol dehydrogenase can then use this alcohol to reduce NADP+ to NADPH. |

The choice of regeneration system depends on factors such as cost, compatibility with the primary ketoreductase, and the desired reaction conditions.

Synthetic Utility and Derivatization of R 1 2,5 Difluorophenyl Propan 2 Ol As a Chiral Building Block

Application as a Chiral Intermediate in the Synthesis of Complex Organic Molecules

(R)-1-(2,5-difluorophenyl)propan-2-ol serves as a crucial chiral intermediate in the asymmetric synthesis of a variety of complex organic molecules. The presence of the hydroxyl group at a stereogenic center allows for the introduction of chirality early in a synthetic sequence, which is often a key strategy for the efficient construction of enantiomerically pure target molecules. The difluorophenyl group can also play a significant role in modulating the biological activity and pharmacokinetic properties of the final products.

One notable application of this chiral alcohol is in the synthesis of pharmaceutically active compounds. For instance, it is a key precursor in the synthesis of certain agrochemicals and materials with specific optical properties. The synthetic routes to these complex molecules often rely on the high enantiopurity of this compound to ensure the desired stereochemistry in the final product.

Derivatization Reactions for the Preparation of Advanced Synthetic Intermediates

The hydroxyl group of this compound is a versatile functional handle that can be readily derivatized to generate a wide array of advanced synthetic intermediates. These derivatization reactions are essential for elaborating the molecular framework and introducing new functionalities.

Common derivatization strategies include:

Esterification: Reaction with carboxylic acids or their derivatives to form chiral esters. These esters can serve as protecting groups or as activated intermediates for further transformations.

Etherification: Formation of ethers by reaction with alkyl halides or under Mitsunobu conditions. This allows for the introduction of various alkyl or aryl groups, expanding the structural diversity of the intermediates.

Oxidation: Oxidation of the secondary alcohol to the corresponding ketone, (R)-1-(2,5-difluorophenyl)propan-2-one, provides a key intermediate for reactions involving nucleophilic addition to the carbonyl group.

Conversion to Halides: The hydroxyl group can be converted to a good leaving group, such as a halide (e.g., chloride or bromide), enabling nucleophilic substitution reactions to introduce a range of other functional groups.

These derivatization reactions significantly enhance the synthetic utility of this compound, making it a highly adaptable building block.

Strategic Integration into Convergent and Divergent Synthetic Pathways

The structural features of this compound allow for its strategic incorporation into both convergent and divergent synthetic pathways, offering flexibility and efficiency in the construction of complex molecules.

In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. This compound can act as this central scaffold. Through a series of diverse chemical transformations on the alcohol and the aromatic ring, a wide range of analogs can be prepared, which is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies.

Exploration of Novel Synthetic Transformations Involving the Chiral Alcohol Moiety

Ongoing research continues to explore novel synthetic transformations involving the chiral alcohol moiety of this compound. These investigations aim to develop new and more efficient methods for utilizing this building block in organic synthesis.

Areas of active exploration include:

Asymmetric Catalysis: The chiral alcohol or its derivatives can be used as chiral ligands or auxiliaries in asymmetric catalytic reactions, enabling the stereoselective synthesis of other chiral molecules.

C-H Activation: Direct functionalization of the C-H bonds of the aromatic ring or the alkyl chain, guided by the hydroxyl group, offers a powerful and atom-economical way to introduce new functional groups.

Photoredox Catalysis: The use of light-mediated reactions to enable novel transformations of the alcohol or its derivatives, opening up new avenues for chemical synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.